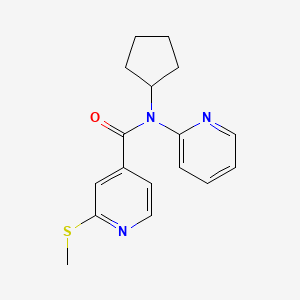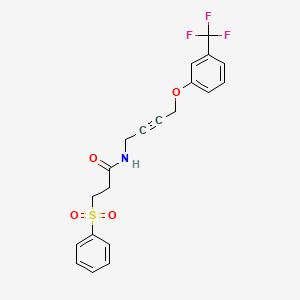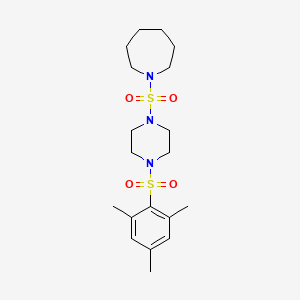
1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly known as MS-5 or Compound 1 and is a potent inhibitor of a class of enzymes called metalloproteases.
Mécanisme D'action
The mechanism of action of MS-5 involves its ability to bind to the active site of metalloproteases and inhibit their activity. Metalloproteases are involved in a variety of physiological processes, including tissue remodeling, angiogenesis, and inflammation. By inhibiting metalloprotease activity, MS-5 has the potential to modulate these processes and provide therapeutic benefit.
Effets Biochimiques Et Physiologiques
MS-5 has been shown to have potent inhibitory activity against a variety of metalloproteases, including MMP-2, MMP-9, and ADAM-17. These enzymes play a key role in many pathological processes, including cancer, inflammation, and cardiovascular disease. By inhibiting their activity, MS-5 has the potential to modulate these processes and provide therapeutic benefit. MS-5 has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MS-5 is its potent inhibitory activity against a variety of metalloproteases. This makes it a valuable tool compound for studying the role of metalloproteases in disease. However, one limitation of MS-5 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research related to MS-5. One area of interest is the development of MS-5 analogs with improved potency and selectivity for specific metalloproteases. Another area of interest is the use of MS-5 as a tool compound for studying the role of metalloproteases in disease. Finally, the potential therapeutic applications of MS-5 for various diseases, including cancer, inflammation, and cardiovascular disease, warrant further investigation.
Méthodes De Synthèse
The synthesis of MS-5 involves a multi-step process that starts with the reaction of mesitylsulfonyl chloride with piperazine to form 4-(mesitylsulfonyl)piperazine. This intermediate is then reacted with 1,6-diaminohexane to form the final product, 1-((4-(mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane. The synthesis of MS-5 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
MS-5 has been studied extensively for its potential use as a therapeutic agent for a variety of diseases. It has been shown to have potent inhibitory activity against metalloproteases, which are enzymes that play a key role in many pathological processes, including cancer, inflammation, and cardiovascular disease. MS-5 has also been studied for its potential use as a tool compound for studying the role of metalloproteases in disease.
Propriétés
IUPAC Name |
1-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S2/c1-16-14-17(2)19(18(3)15-16)27(23,24)20-10-12-22(13-11-20)28(25,26)21-8-6-4-5-7-9-21/h14-15H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXNSISUEZWRPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-(diethylamino)ethyl)thio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769264.png)
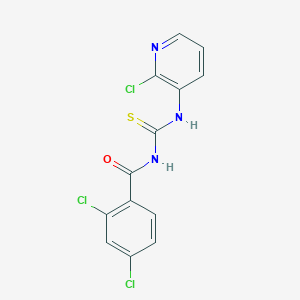
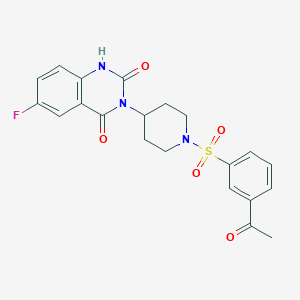
![Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate](/img/structure/B2769269.png)
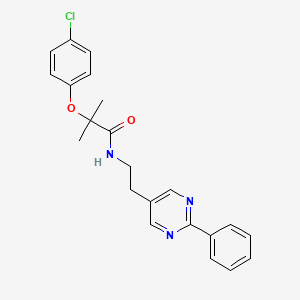
![Isopropyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2769273.png)
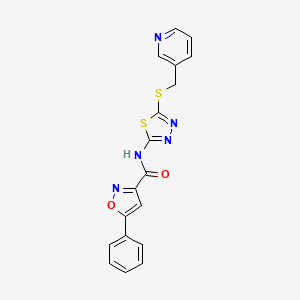
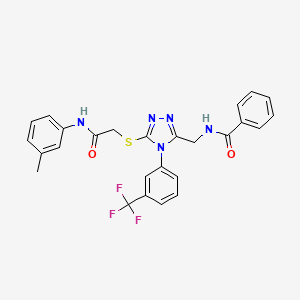
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2769280.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2769281.png)
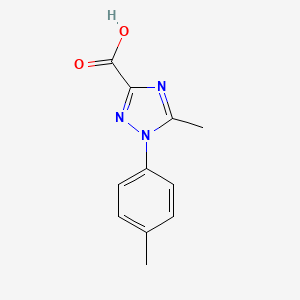
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2769283.png)
